CEP 8983 Is Not a P-gp Substrate, Unlike Olaparib, Enabling Activity in Multidrug-Resistant Models
In two P-gp-overexpressing drug-resistant cell models (IGROVCDDP ovarian cancer and KB-8-5-11 cervical cancer), CEP 8983 retained full cytotoxic activity, whereas olaparib exhibited marked resistance that was reversible with P-gp inhibitors elacridar, zosuquidar, and valspodar [1]. Veliparib similarly showed no P-gp-mediated resistance [2].
| Evidence Dimension | P-glycoprotein substrate status |
|---|---|
| Target Compound Data | Not a P-gp substrate; no resistance in IGROVCDDP or KB-8-5-11 cells |
| Comparator Or Baseline | Olaparib: P-gp substrate; resistance in IGROVCDDP and KB-8-5-11 cells (reversed by P-gp inhibitors); Veliparib: not a P-gp substrate |
| Quantified Difference | Qualitative difference: olaparib is a substrate; CEP 8983 and veliparib are not |
| Conditions | IGROVCDDP and KB-8-5-11 P-gp-overexpressing cell lines; P-gp inhibition with elacridar, zosuquidar, valspodar |
Why This Matters
This distinction is critical for studies involving tumors with acquired multidrug resistance or combination regimens containing other P-gp substrates.
- [1] Lawlor D, Martin P, Busschots S, et al. PARP Inhibitors as P-glycoprotein Substrates. J Pharm Sci. 2014;103(6):1913-1920. View Source
- [2] Lawlor D, Martin P, Busschots S, et al. PARP Inhibitors as P-glycoprotein Substrates. J Pharm Sci. 2014;103(6):1913-1920. View Source
